molecular formula C18H26N2O4S B2538567 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 922041-16-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Katalognummer B2538567
CAS-Nummer: 922041-16-5
Molekulargewicht: 366.48
InChI-Schlüssel: QWFCAIYAXGAVBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential applications in drug discovery and development. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one , often involves multi-step reactions that can include the formation of rings, introduction of substituents, and the use of catalysts. For instance, the synthesis of 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole and related compounds as described in the first paper involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen and subsequent reactions with molecular bromine or N-bromosuccinimide (NBS) to yield various brominated and iodinated products . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is characterized by the presence of multiple ring systems, which can include both aromatic and non-aromatic rings. The presence of substituents such as trimethyl groups and a cyclohexanesulfonamide moiety would influence the overall shape and electronic distribution of the molecule. The third paper discusses the synthesis of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings, which is relevant to understanding the structural complexity of the compound .

Chemical Reactions Analysis

The reactivity of such a compound would be influenced by the functional groups present and the stability of the ring systems. The bromination and iodination reactions mentioned in the first paper suggest that electrophilic aromatic substitution reactions could be a key feature in the chemical reactivity of related compounds . Additionally, the presence of a sulfonamide group could allow for further functionalization or participation in hydrogen bonding, which could be relevant in potential drug interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include a high molecular weight, potential for multiple conformations due to the flexibility of the tetrahydrobenzo[b][1,4]oxazepine ring, and the presence of polar functional groups such as the sulfonamide. These properties would influence solubility, melting point, and possibly the compound's ability to interact with biological targets. The solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in the second paper highlights the importance of considering reaction conditions that can affect the yield and purity of such complex molecules .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for Biological Applications

Recent studies have focused on the design and synthesis of compounds with potential biological applications, such as antimicrobial agents and enzyme inhibitors. For instance, Azzam, Elsayed, and Elgemeie (2020) described the synthesis of N-sulfonamide 2-pyridone derivatives, aiming to combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule. These compounds showed significant in vitro antimicrobial activity and dual enzyme inhibition, highlighting their therapeutic potential (Azzam et al., 2020).

Novel Chemical Frameworks and Drug Design

The development of novel chemical frameworks for drug design is another area of interest. Sapegin et al. (2016) reported on a flexible strategy to construct privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres, offering new avenues for drug discovery. This approach allows for the synthesis of diverse heterocycles within the tricyclic frameworks, expanding the chemical space available for pharmaceutical development (Sapegin et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of synthesized compounds are crucial for addressing the growing resistance to existing antibiotics. Babu, Pitchumani, and Ramesh (2013) synthesized biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, demonstrating significant activities against bacterial and fungal strains. This study emphasizes the importance of novel sulfonamide derivatives in developing new antimicrobial agents (Babu et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Exploring enzyme inhibition for therapeutic targets, such as carbonic anhydrases, is vital for designing drugs with specific mechanisms of action. Sapegin et al. (2018) discovered [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases, showcasing the compound's potential as a prosthetic group for enzyme inhibition (Sapegin et al., 2018).

Eigenschaften

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-18(2)12-24-16-11-13(9-10-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h9-11,14,19H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFCAIYAXGAVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.